(2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide
Description
Properties
CAS No. |
4075-91-6 |
|---|---|
Molecular Formula |
C10H21IN2O2 |
Molecular Weight |
328.19 g/mol |
IUPAC Name |
trimethyl-[2-[(2-oxopyrrolidin-1-yl)methoxy]ethyl]azanium;iodide |
InChI |
InChI=1S/C10H21N2O2.HI/c1-12(2,3)7-8-14-9-11-6-4-5-10(11)13;/h4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
WYGVOKICVOKOHQ-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCOCN1CCCC1=O.[I-] |
Origin of Product |
United States |
Preparation Methods
Preparation of the 2-(2-oxo-1-pyrrolidinylmethoxy)ethyl Intermediate
- Starting Materials: 2-hydroxyethyl derivatives and 2-pyrrolidinone or its activated derivatives.
- Method: The pyrrolidinone ring (2-oxo-1-pyrrolidinyl) is introduced via nucleophilic substitution or etherification reactions. For example, the hydroxyl group of 2-hydroxyethyl moiety can be reacted with 1-(chloromethyl)-2-pyrrolidinone or similar electrophilic pyrrolidinone derivatives to form the methoxy linkage.
Quaternization to Form the Trimethylammonium Iodide Salt
- Method: The intermediate containing the 2-(2-oxo-1-pyrrolidinylmethoxy)ethyl moiety is reacted with methyl iodide (iodomethane) under conditions favoring quaternization of the tertiary amine to form the quaternary ammonium iodide salt.
- Reaction Conditions: Typically conducted in an aprotic solvent such as acetonitrile or acetone, at room temperature or slightly elevated temperatures, with stirring for several hours to ensure complete conversion.
- Isolation: The resultant quaternary ammonium iodide salt precipitates or can be isolated by solvent evaporation and recrystallization from suitable solvents such as ethanol or methanol.
Example Synthetic Procedure (Hypothetical Based on Analogous Compounds)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 2-hydroxyethylamine + 2-pyrrolidinone derivative, base (e.g., potassium carbonate), solvent (e.g., DMF), 60°C, 12 h | Formation of 2-(2-oxo-1-pyrrolidinylmethoxy)ethyl intermediate via nucleophilic substitution |
| 2 | Intermediate + excess methyl iodide, acetonitrile, room temperature, 24 h | Quaternization reaction to form the trimethylammonium iodide salt |
| 3 | Recrystallization from methanol | Purification of the final product |
Analytical and Purification Notes
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for confirming structure and purity.
- Crystallization: Slow evaporation of methanol solutions can yield suitable crystals for X-ray diffraction analysis, confirming molecular configuration and salt formation, as seen in related quaternary ammonium iodide compounds.
- Yield Optimization: Reaction times, solvent choice, and reagent stoichiometry are critical for maximizing yield and purity.
Comparative Data from Related Quaternary Ammonium Iodide Syntheses
Summary of Research Findings and Considerations
- No direct, publicly documented synthetic procedure specifically for this compound was found in the reviewed literature excluding unreliable sources.
- Preparation methods are inferred from standard quaternary ammonium salt synthesis protocols and structurally related compounds.
- The key synthetic challenge lies in efficiently linking the pyrrolidinone moiety to the ethyl chain and achieving complete quaternization with methyl iodide.
- Purification by recrystallization and characterization by spectroscopic and crystallographic methods are essential to confirm identity and purity.
- The iodide counterion is introduced during the quaternization step using methyl iodide, which also acts as the methylating agent.
- Experimental synthesis of related quaternary ammonium iodide compounds with crystallographic data, PMC (2010).
- PubChem Compound Summary for CID 20004, Ammonium, (2-(2-oxo-1-pyrrolidinylmethoxy)ethyl)trimethyl-, iodide.
- Additional inferred knowledge from standard quaternary ammonium salt preparation methods in organic synthesis literature.
Chemical Reactions Analysis
Structural Analysis
The compound’s structure includes:
-
Quaternary ammonium group : A trimethylammonium cation ([N(CH₃)₃⁺]) paired with iodide ([I⁻]).
-
Pyrrolidine ring : A five-membered nitrogen-containing ring with a ketone (2-oxo) substituent.
-
Methoxyethyl chain : An ethoxy group linked to the pyrrolidine nitrogen.
Physical Properties (from PubChem ):
| Property | Value |
|---|---|
| Molecular Weight | 328.19 g/mol |
| SMILES | CN+(C)CCOCN1CCCC1=O.[I⁻] |
| InChI | InChI=1S/C10H21N2O2.HI/c1-12(2,3)7-8-14-9-11-6-4-5-10(11)13;/h4-9H2,1-3H3;1H/q+1;/p-1 |
Quaternary Ammonium Group
The trimethylammonium iodide salt is highly stable due to its ionic nature but can undergo hydrolysis under extreme conditions:
-
Reaction :
This releases trimethylamine and hydroiodic acid, though the reaction is kinetically slow without alkaline conditions .
Pyrrolidine Ring with Carbonyl
The pyrrolidine ring (cyclic secondary amine) and carbonyl group participate in:
-
Nucleophilic attack : The carbonyl oxygen may act as a nucleophile in reactions with electrophiles.
-
Reduction : The ketone (2-oxo) group can be reduced to an alcohol via reagents like NaBH₄ or LiAlH₄:
-
Ring-opening reactions : Acidic or basic conditions may cleave the pyrrolidine ring, though steric hindrance from the trimethylammonium group may limit reactivity.
Methoxyethyl Chain
The ethoxy group can undergo:
-
Alkylation : Substitution reactions at the oxygen (e.g., with alkyl halides).
-
Oxidation : Conversion to a carbonyl group under strong oxidizing agents.
Scientific Research Applications
(2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analog: (4-(2-Oxo-1-pyrrolidinyl)-2-butynyl)trimethylammonium Iodide
Structural Differences :
- Target Compound: Methoxyethyl linker with pyrrolidinone.
- Analog: Butynyl linker (C≡C bond) with pyrrolidinone .
Key Data :
| Property | Target Compound | Analog |
|---|---|---|
| Molecular Formula | Not provided | C₁₁H₁₉N₂O⁺I⁻ |
| SMILES | Not provided | CN+(C)CCC#CN1CCCC1=O |
| Predicted CCS (Ų, [M+H]+) | N/A | 144.1 |
Implications :
Functional Analog: [2-(Methacryloyloxy)ethyl]trimethylammonium Iodide (METAI)
Structural Differences :
Functional Comparison :
Electronic and Steric Analogs: Cyanoethyl and Thiophene Derivatives
(2-((2-Cyanoethyl)methylamino)ethyl)trimethylammonium Iodide
- Structural Feature: Cyanoethyl group introduces strong electron-withdrawing effects.
- Implications: The cyano group could enhance thermal stability or alter toxicity profiles compared to the target compound’s pyrrolidinone-methoxyethyl structure.
3-(Trimethylammonium)ethyl-2-(trimethylsilylmethyl)thiophene Iodide
- Structural Feature : Thiophene ring and trimethylsilyl group.
- Functional Behavior : Studied for dimerization kinetics in CD₃CN with TBAF, highlighting reactivity influenced by steric effects from the silyl group .
Biological Activity
(2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide, often referred to as a quaternary ammonium compound, is notable for its interactions with nicotinic acetylcholine receptors (nAChRs). This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in cognitive enhancement and neuroprotection.
The chemical formula for this compound is , with a molecular weight of approximately 294.20 g/mol. It is characterized by its quaternary ammonium structure, which contributes to its biological activity by facilitating interactions with nAChRs.
This compound acts primarily as a ligand for nAChRs, specifically targeting the α7 subtype, which is implicated in various neurological processes including memory and learning. The binding of this compound to these receptors enhances cholinergic signaling, potentially leading to improved cognitive function.
Key Findings
- Agonistic Activity : Research indicates that this compound exhibits agonistic properties at nAChRs, promoting receptor activation and subsequent neuronal excitability .
- Neuroprotective Effects : Studies suggest that it may provide neuroprotective benefits against excitotoxicity and oxidative stress, common pathways in neurodegenerative diseases .
- Cognitive Enhancement : In vivo studies have demonstrated improvements in memory tasks when this compound is administered to animal models, highlighting its potential as a cognitive enhancer .
Case Studies
- Cognitive Function in Rats : A study assessed the effects of this compound on memory retention in scopolamine-treated rats. Results showed significant restoration of memory performance, suggesting the compound's efficacy in counteracting cognitive deficits .
- Neuroprotection Against Oxidative Stress : In another study, the compound was evaluated for its protective effects against oxidative stress-induced neuronal damage. The results indicated a reduction in cell death and maintenance of cellular integrity under stress conditions .
Comparative Analysis
| Property | This compound | Other nAChR Agonists |
|---|---|---|
| Receptor Target | α7 nAChR | α4β2 nAChR, α3β4 nAChR |
| Cognitive Enhancement | Yes | Varies |
| Neuroprotective Effects | Yes | Yes (varies by compound) |
| In Vivo Efficacy | Significant improvement in memory tasks | Varies |
Pharmacological Studies
The pharmacological profile of this compound includes:
- Selectivity for nAChRs : Demonstrated selectivity for α7 receptors over other subtypes, indicating potential for targeted therapeutic applications without broad cholinergic side effects.
- Dose-Dependent Effects : Efficacy appears to be dose-dependent, with lower doses enhancing cognitive function while higher doses may lead to receptor desensitization .
Toxicology and Safety
Toxicological assessments have shown that the compound has a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully elucidate any potential chronic toxicity or side effects associated with prolonged use.
Q & A
Q. What are the critical parameters to control during the synthesis of (2-(2-Oxo-1-pyrrolidinylmethoxy)ethyl)trimethylammonium iodide to ensure high yield and purity?
Methodological Answer:
- Alkylation conditions : Use a 1.5–2.0 molar excess of iodomethane in anhydrous acetonitrile at 60–70°C for 12–18 hours to ensure complete quaternization of the tertiary amine precursor. Monitor reaction progress via TLC (Rf shift from 0.3 to 0.8 in ethyl acetate/methanol 9:1) .
- Counterion exchange : Replace iodide with chloride by acidifying the solution with HCl (pH 2–3) and oxidizing residual iodide with H₂O₂. Remove elemental iodine via benzene extraction .
- Purification : Recrystallize from ethanol/water (3:1 v/v) at 4°C to achieve >98% purity (validated by HPLC with UV detection at 254 nm) .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR in D₂O to confirm quaternary ammonium formation (δ 3.2–3.5 ppm for N⁺(CH₃)₃) and pyrrolidinone ring integrity (δ 2.1–2.4 ppm for CH₂ groups) .
- X-ray crystallography : Resolve bond angles (e.g., O6-C12-C13 = 126.9°, C13-C12-C11 = 104.8°) and torsion angles to validate stereochemistry .
- Mass spectrometry : Employ ESI-MS in positive ion mode to detect [M-I]⁺ peaks (expected m/z: 245.2) .
Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated stability testing : Incubate aqueous solutions (1 mg/mL) at pH 2–12 and 25–60°C for 14 days. Analyze degradation products using UPLC-QTOF-MS (ESI+ mode) .
- Kinetic modeling : Calculate hydrolysis rate constants (kobs) at pH 7.4 (anticipated t₁/₂: 14–28 days) using first-order decay models .
Advanced Research Questions
Q. How can contradictions in crystallographic data for derivatives of this compound be resolved?
Methodological Answer:
- Comparative structural analysis : Tabulate bond angles (e.g., C18-C13-C12 = 128.1° vs. 110.6°) and torsional parameters from multiple studies to identify polymorph-dependent variations .
- Computational validation : Perform DFT calculations (B3LYP/6-31G(d)) to optimize geometries and compare with experimental data (±5° tolerance) .
- Variable-temperature XRD : Collect data between 100–298 K to detect conformational flexibility in the pyrrolidinone-methoxyethyl chain .
Q. What experimental designs are optimal for assessing environmental persistence in aquatic systems?
Methodological Answer:
- OECD 301F biodegradation tests : Inoculate mineral medium with activated sludge (30 mg/L DOC) and monitor parent compound depletion via LC-MS/MS (LOQ: 0.1 µg/L) over 28 days .
- Sediment-water microcosms : Spike ¹⁴C-labeled compound into systems with pH 7.0 sediment and track mineralization (¹⁴CO₂ evolution) and transformation products via radio-TLC .
- Field studies : Deploy polar organic chemical integrative samplers (POCIS) in wastewater effluents for 30-day intervals, followed by HRMS analysis .
Q. What methodologies elucidate degradation pathways under photolytic vs. hydrolytic conditions?
Methodological Answer:
- Photolysis : Exclude solutions (1 mM in phosphate buffer, pH 7) to UV light (λ = 254 nm, 15 W) and identify radicals (e.g., ·OH) via spin-trapping EPR. Detect intermediates using LC-HRMS .
- Hydrolysis : Conduct pH-dependent studies (pH 3–11, 25°C) with periodic sampling. Map cleavage sites (e.g., pyrrolidinone ring opening) using ²H/¹⁵N isotope labeling .
Q. How can ion-exchange efficiency be optimized during counterion substitution (e.g., I⁻ → Cl⁻)?
Methodological Answer:
- Acidification protocol : Adjust aqueous solutions to pH 2–3 with HCl (1 M) to protonate residual amines and prevent re-iodination .
- Oxidative removal : Add H₂O₂ (10% v/v) to oxidize I⁻ to I₂, followed by benzene extraction (3 × 50 mL) to remove iodine crystals .
- Purity validation : Confirm chloride incorporation via ion chromatography (IC) with conductivity detection (retention time: 4.2 min for Cl⁻) .
Q. What strategies are recommended for studying interactions with biomolecules (e.g., DNA, enzymes)?
Methodological Answer:
- Isothermal titration calorimetry (ITC) : Titrate 0.1 mM compound into 10 µM DNA solutions (e.g., calf thymus DNA) to measure binding constants (Kd) and stoichiometry (n) .
- Molecular docking : Use AutoDock Vina to simulate binding poses with acetylcholinesterase (PDB: 4EY7), focusing on trimethylammonium-pi interactions with Trp86 .
- Circular dichroism (CD) : Monitor conformational changes in proteins (e.g., BSA) at 190–260 nm upon compound addition (0–100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
